
6-Hydroxy-4-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design . This compound is characterized by a six-membered ring containing one nitrogen atom and a hydroxyl group at the 6th position, along with a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpiperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis from commercially available starting materials such as D-phenylglycinol and delta-valerolactone . The reaction conditions typically involve the use of strong bases like s-BuLi and protective groups like tert-butyldimethylsilyl chloride to control the stereochemistry and yield of the product .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and highly diastereoselective synthesis methods. For instance, iron-catalyzed thermodynamic equilibration of substituted piperidines allows for the isolation of enriched mixtures of the desired isomers . This method is advantageous due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like hydrogen peroxide in the presence of sodium tungstate . Reduction reactions often involve the use of palladium or rhodium catalysts .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate
Reduction: Palladium, rhodium
Substitution: Strong bases like s-BuLi, protective groups like tert-butyldimethylsilyl chloride
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
6-Hydroxy-4-methylpiperidin-2-one has a wide range of applications in scientific research. It is used in the synthesis of biologically active piperidine derivatives, which are crucial in drug discovery and development . The compound is also employed in the study of oxidative stress and its effects on biological systems . Additionally, it serves as a building block for the synthesis of complex organic molecules used in medicinal chemistry .
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methylpiperidin-2-one involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound’s hydroxyl group plays a crucial role in its antioxidant activity, allowing it to neutralize free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
6-Hydroxy-4-methylpiperidin-2-one can be compared with other piperidine derivatives such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) and 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Tempol is known for its potent antioxidant properties and is used in the study of oxidative stress-related diseases . In contrast, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one exhibits antimicrobial and antioxidant activities, making it valuable in medicinal chemistry .
Similar Compounds
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6-hydroxy-4-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)7-6(9)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI Key |
ATMZEDBSDKWVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


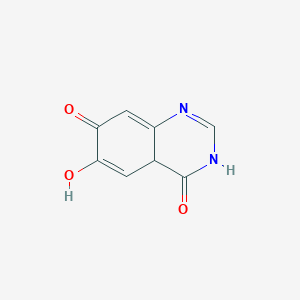
![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
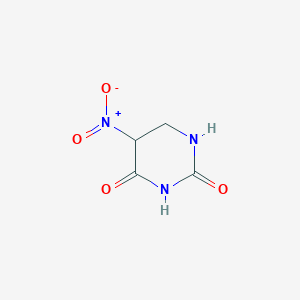
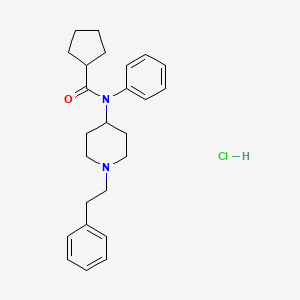
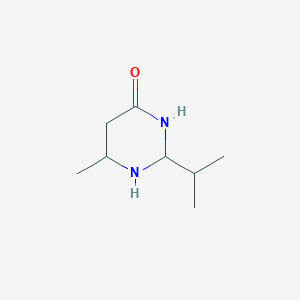

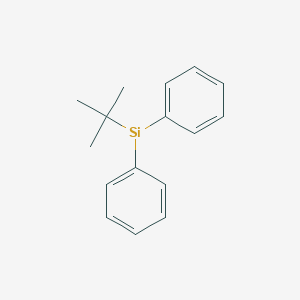
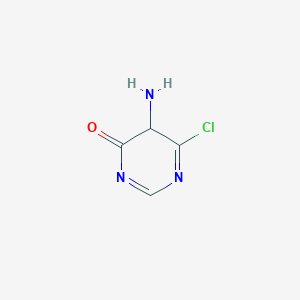
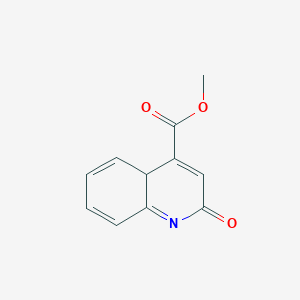
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
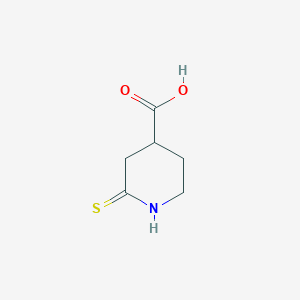
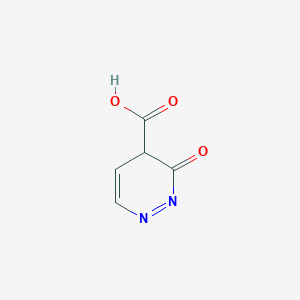
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)
